3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
Description
Properties
CAS No. |
1423030-98-1 |
|---|---|
Molecular Formula |
C7H5BrClN3O2S |
Molecular Weight |
310.56 g/mol |
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C7H5BrClN3O2S/c1-4-6(8)7-10-2-5(15(9,13)14)3-12(7)11-4/h2-3H,1H3 |
InChI Key |
HZPQWVLVWUMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
Synthesis of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
The synthesis of this compound typically involves the reaction of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine with sulfonyl chlorides under specific conditions. The following general synthetic route can be utilized:
- Reagents :
- 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
- Sulfonyl chlorides (e.g., chlorosulfonic acid)
- Conditions : The reaction is usually conducted in an inert atmosphere with appropriate solvents like dichloromethane or DMF at controlled temperatures.
This method allows for the introduction of the sulfonyl chloride functional group, which is crucial for enhancing the biological activity of the compound.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes or signaling pathways critical for tumor growth. For instance, they may inhibit kinases involved in cell proliferation and survival.
-
Case Studies :
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells. Notably, certain derivatives exhibited IC50 values comparable to established anticancer drugs like Dasatinib .
Antimicrobial Activity
In addition to their anticancer properties, compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promising antimicrobial activity:
- Broad-Spectrum Efficacy : Research indicates that these compounds can effectively combat both Gram-positive and Gram-negative bacteria. For example, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Bromine at position 3 | Enhanced anticancer activity | Increases lipophilicity |
| Methyl group at position 2 | Improved selectivity | Alters binding affinity |
| Sulfonyl chloride | Increased reactivity | Facilitates further derivatization |
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. The bromine and sulfonyl chloride groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins and enzymes . This interaction can inhibit the activity of these proteins, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic systems. Below is a detailed analysis:
Substituent Effects and Reactivity
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1) :
This analog lacks the sulfonyl chloride group but features bromine and chlorine substituents at positions 3, 5, and 5. The dichloro substitution enhances electrophilicity at the pyrimidine ring but reduces versatility compared to the sulfonyl chloride group, which acts as a superior leaving group for further functionalization .3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 338953-44-9) :
The trifluoromethyl and pyridinyl substituents in this compound increase lipophilicity and metabolic stability, making it suitable for drug discovery. However, the absence of a sulfonyl chloride limits its utility in coupling reactions .Triazolo[1,5-a]quinazolin-5-thiones (e.g., compounds 8a-d) :
These derivatives feature a triazoloquinazoline core with thione groups. Their IR spectra show C=S absorption at ~1,250 cm⁻¹, distinct from the S=O stretches (~1,370 and ~1,180 cm⁻¹) in the sulfonyl chloride group of the target compound .
Spectroscopic Properties
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties | Applications |
|---|---|---|---|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride | 1423030-98-1 | C₇H₅BrClN₂O₂S | Br, CH₃, SO₂Cl | Reactive sulfonyl chloride group | Drug intermediates, sulfonamide synthesis |
| 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | 114040-06-1 | C₆H₃BrCl₂N₂ | Br, Cl (positions 3,5,7) | Electrophilic halogenation sites | Agrochemical building blocks |
| 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine | 338953-44-9 | C₁₈H₉BrClF₃N₄ | Br, CF₃, Cl, Ph | High lipophilicity, metabolic stability | Pesticide lead optimization |
| 2-Alkoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-thiones | N/A | Varies | Alkoxy, C=S | Thione reactivity | Anticancer research |
Biological Activity
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is CHBrClNOS, with a molecular weight of approximately 310.56 g/mol. The sulfonyl chloride functional group enhances its reactivity, making it a valuable electrophile in various chemical reactions, particularly in nucleophilic substitution processes .
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant biological activities, including:
- Anticancer Activity : Derivatives of this compound have shown selective inhibition of protein targets involved in cancer cell proliferation.
- Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, which is crucial for developing therapeutic agents against various diseases.
- Antimicrobial Properties : Studies suggest that similar pyrazolo compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The mechanism by which 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride exerts its biological effects is primarily through its interaction with specific protein targets. These interactions can lead to:
- Inhibition of Cell Proliferation : By binding to proteins involved in cell cycle regulation, the compound can induce cell cycle arrest or apoptosis in cancer cells.
- Modulation of Enzymatic Activity : The sulfonyl chloride group facilitates the formation of covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique properties of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Similar core structure | Anticancer and antimicrobial |
| Pyrazolo[1,5-a]pyrimidine derivatives | Variations at different positions | Enzyme inhibition |
| 4-Amino-pyrazolo[1,5-a]pyrimidines | Amino group substitution | Antiproliferative effects |
| 3-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution at different positions | Psychopharmacological properties |
The distinct combination of bromination and sulfonyl chloride functionality in this compound enhances its reactivity and biological profile compared to others in this class .
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidines. For instance:
- Anticancer Studies : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity was attributed to their ability to inhibit key signaling pathways involved in tumor growth .
- Enzymatic Inhibition : Research has shown that certain derivatives can selectively inhibit enzymes like kinases that are crucial for cancer cell proliferation. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy .
- Antimicrobial Activity : Another study reported that related compounds displayed potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents in treating resistant infections .
Q & A
Q. What are the foundational synthetic routes for 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride?
The synthesis typically begins with constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds under basic conditions (e.g., KOH or NaH). Subsequent bromination at the 3-position is achieved using brominating agents like NBS (N-bromosuccinimide). Finally, sulfonylation at the 6-position employs sulfonyl chloride reagents in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .
Q. How is the purity of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride validated after synthesis?
Standard purification methods include recrystallization (using solvents like ethanol or acetonitrile) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy, where characteristic peaks for the sulfonyl chloride (-SO₂Cl) and bromine substituents are observed at δ ~3.9 ppm (methyl) and δ ~160–170 ppm (sulfonyl carbon), respectively .
Advanced Research Questions
Q. What strategies enable site-selective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold in derivatives like 3-bromo-2-methyl-6-sulfonyl chloride?
Site selectivity is achieved through:
- Protection/deprotection : Temporarily blocking reactive sites (e.g., sulfonyl chloride) using tert-butyl groups to direct bromination or alkylation.
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 5- or 7-positions of the pyrimidine ring using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl/heteroaryl boronic acids .
- Electrophilic substitution : Leveraging the electron-rich pyrazole ring for regioselective nitration or halogenation .
Q. How can structural contradictions in reported synthetic yields for this compound be resolved?
Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended, using parameters like:
- Temperature gradients (e.g., 0°C to reflux).
- Solvent screening (polar aprotic vs. non-polar).
- Catalyst-to-substrate ratios. Data should be analyzed using ANOVA to identify statistically significant factors. Confirmation via ¹H NMR reaction monitoring can validate intermediate formation rates .
Q. What advanced spectroscopic methods are critical for characterizing reactive intermediates in its synthesis?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrClN₃O₂S: calc. 345.8992).
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrazolo-pyrimidine core.
- X-ray crystallography : Provides unambiguous confirmation of sulfonyl chloride geometry and bromine placement .
Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulations (AutoDock Vina, Schrödinger Suite) predict binding modes to kinase domains or ATP-binding pockets.
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values) in real-time.
- Enzymatic assays : Measures inhibition of target enzymes (e.g., kinase activity via ADP-Glo™ assays).
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
